Triphenylamine
Overview
Description
Crystals or off-white lumpy solid. (NTP, 1992)
Mechanism of Action
Target of Action
Triphenylamine is an organic compound with a propeller-shaped, electron-rich molecular motif . It has three aromatic groups directly linked to the central nitrogen atom . Each aromatic group acts as an electron attractor, directing the electron cloud of the lone pair of nitrogen towards it . This makes it an integral part of several functional materials that require π–conjugation .
Mode of Action
The mode of action of this compound is based on its unique structure. The three aromatic groups attached to the central nitrogen atom act as electron attractors . They direct the electron cloud of the lone pair of nitrogen towards themselves . This results in the delocalization of the nitrogen lone pair , conferring a partial positive charge to nitrogen, counterbalanced by the partial negative charge localized on the aromatic groups . This arrangement prevents nitrogen protonation, a key mechanism for providing basicity to a solution .
Biochemical Pathways
This compound’s biochemical pathways are predominantly projected towards optoelectronic applications . It is used in the development of light-harvesting molecules for solar cells, charge transport materials for optoelectronic devices, light emitters for organic light-emitting devices, and luminescent probes to monitor biomarkers and environmentally toxic species .
Pharmacokinetics
Information on the pharmacokinetics of this compound is limited. It is known that this compound is practically insoluble in water, and partially soluble in ethanol . It is well miscible in diethyl ether and benzene . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.
Result of Action
The result of this compound’s action is largely dependent on its application. In optoelectronic applications, for example, it contributes to the development of materials with useful properties in electrical conductivity and electroluminescence . It is used in organic light-emitting diodes (OLEDs) as hole-transporters .
Action Environment
The action environment can significantly influence the efficacy and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its performance. For instance, at room temperature, this compound appears as a colorless crystalline solid, with a monoclinic structure . Its solubility in different solvents also influences its action environment .
Biochemical Analysis
Biochemical Properties
Triphenylamine plays a crucial role in biochemical reactions, particularly in the context of fluorescence bioimaging. It exhibits aggregation-induced emission (AIE) properties, making it an excellent candidate for tracking cellular processes . This compound interacts with various biomolecules, including proteins and enzymes, through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions enhance its photostability and biocompatibility, allowing it to be used in long-term cellular imaging .
Cellular Effects
This compound influences various cellular processes by acting as a fluorescent probe. It has been shown to selectively stain and track mitochondria in cancer cells, providing insights into mitochondrial dynamics and function . The compound affects cell signaling pathways by modulating the activity of specific proteins and enzymes involved in cellular metabolism and gene expression. This modulation can lead to changes in cellular behavior, including alterations in cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby influencing their catalytic activity . Additionally, this compound can interact with DNA and RNA, affecting gene expression by altering the transcription and translation processes. These interactions are facilitated by the compound’s unique structure, which allows it to form stable complexes with various biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known for its excellent photostability, which allows it to maintain its fluorescence over extended periods . Factors such as light exposure and oxidative stress can lead to its gradual degradation, affecting its long-term efficacy in cellular imaging studies . Long-term effects on cellular function have been observed, including sustained changes in mitochondrial activity and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can be used effectively for imaging purposes . At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range is required to achieve optimal imaging results without causing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It can influence metabolic flux by modulating the activity of key enzymes involved in energy production and biosynthesis . These interactions can lead to changes in metabolite levels, affecting overall cellular function and homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, such as mitochondria . The compound’s distribution is influenced by its chemical properties, including its hydrophobicity and ability to form stable complexes with biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization, primarily targeting mitochondria due to its AIE properties . This localization is directed by targeting signals and post-translational modifications that guide the compound to specific organelles . The subcellular localization of this compound enhances its activity and function, allowing it to effectively track and monitor cellular processes .
Properties
IUPAC Name |
N,N-diphenylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHXBMXNKOYIBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N, Array, (C6H5)3N | |
Record name | TRIPHENYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21196 | |
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Record name | TRIPHENYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1366 | |
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Record name | triphenylamine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Triphenylamine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25656-58-0 | |
Record name | Benzenamine, N,N-diphenyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25656-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID4022076 | |
Record name | Triphenylamine | |
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Molecular Weight |
245.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals or off-white lumpy solid. (NTP, 1992), Colorless solid; [NIOSH], COLOURLESS-TO-WHITE POWDER WITH CHARACTERISTIC ODOUR., Colorless solid. | |
Record name | TRIPHENYLAMINE | |
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Record name | Triphenylamine | |
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Record name | TRIPHENYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | Triphenylamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0643.html | |
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Boiling Point |
657 to 658 °F at 760 mmHg ; 383-401 °F at 10-22 mmHg (NTP, 1992), 365 °C, 689 °F | |
Record name | TRIPHENYLAMINE | |
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Record name | TRIPHENYLAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2098 | |
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Record name | TRIPHENYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | Triphenylamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0643.html | |
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Flash Point |
180 °C, 180 °C o.c. | |
Record name | Triphenylamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | TRIPHENYLAMINE | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Insoluble in water, slightly soluble in ethanol, and soluble in ethyl ether and benzene, Solubility in water: very poor, Insoluble | |
Record name | TRIPHENYLAMINE | |
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Record name | TRIPHENYLAMINE | |
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Record name | TRIPHENYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1366 | |
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Record name | Triphenylamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0643.html | |
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Density |
0.774 at 32 °F (NTP, 1992) - Less dense than water; will float, 0.774 @ 0 °C/0 °C, 0.77 g/cm³, 0.77 | |
Record name | TRIPHENYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21196 | |
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Record name | TRIPHENYLAMINE | |
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Record name | TRIPHENYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1366 | |
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Record name | Triphenylamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0643.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
0.000392 [mmHg], 3.92X10-4 mm Hg @ 25 °C | |
Record name | Triphenylamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | TRIPHENYLAMINE | |
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Color/Form |
MONOCLINIC CRYSTALS FROM METHANOL, ETHYL ACETATE, BENZENE, Exist as colorless monoclinic prisms, Colorless solid | |
CAS No. |
603-34-9 | |
Record name | TRIPHENYLAMINE | |
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URL | https://cameochemicals.noaa.gov/chemical/21196 | |
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Record name | Triphenylamine | |
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Record name | Benzenamine, N,N-diphenyl- | |
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Record name | Triphenylamine | |
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Record name | Triphenylamine | |
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Record name | Triphenylamine | |
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Melting Point |
261 °F (NTP, 1992), 127 °C, 126.5 °C, 261 °F | |
Record name | TRIPHENYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21196 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2098 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1366 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Triphenylamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0643.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Retrosynthesis Analysis
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